Stereochemical Purity: Defined (E)-Configuration vs. Isomeric Mixtures
The (E)-isomer of 4-bromobut-2-en-1-ol is distinguished by its strictly defined double bond geometry, whereas the generic '4-bromobut-2-en-1-ol' (CAS 850426-58-3) is often supplied as a mixture of E and Z isomers . The pure (E)-isomer ensures consistent stereochemical outcomes in downstream reactions, with quantitative NMR and GC data available from suppliers confirming isomeric purity of ≥98% for the (E)-form .
| Evidence Dimension | Isomeric Purity |
|---|---|
| Target Compound Data | ≥98% (E)-isomer (by GC, NMR) |
| Comparator Or Baseline | Unspecified 4-bromobut-2-en-1-ol (CAS 850426-58-3), often E/Z mixture |
| Quantified Difference | ≥98% vs. variable isomeric ratio (typically ~60:40 E/Z) |
| Conditions | Analytical characterization per vendor specifications |
Why This Matters
Defined stereochemistry ensures reproducibility in enantioselective and diastereoselective transformations, eliminating the need for chiral resolution downstream.
